molecular formula C20H23N3O3 B5602030 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine

Cat. No. B5602030
M. Wt: 353.4 g/mol
InChI Key: GEQDTSTWHFZFEQ-UHFFFAOYSA-N
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Description

1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a compound that has garnered interest in the field of organic chemistry and pharmacology. It belongs to a class of compounds that feature 1,3,4-oxadiazole and piperidine rings, known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from organic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole derivatives. These intermediates are then reacted with piperidine derivatives to yield the target compounds (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry. These compounds often display complex molecular geometries involving intramolecular interactions and specific conformations of the piperidine and oxadiazole rings (Wang et al., 2006).

Chemical Reactions and Properties

Compounds in this class participate in a variety of chemical reactions, crucial for their biological activities. They often exhibit interactions with enzymes and receptors due to their unique molecular structures. For instance, certain derivatives have shown binding affinities to specific enzymes, indicating potential for targeted biological activity (Khalid et al., 2016).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structures of these compounds are typically characterized using techniques like X-ray crystallography. The crystal structure often reveals significant intermolecular interactions, which can influence the compound's physical properties and stability (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their molecular structures. They often exhibit properties like reactivity towards nucleophilic or electrophilic agents and stability under various chemical conditions. The presence of the 1,3,4-oxadiazole and piperidine rings imparts specific chemical properties that are explored for their potential in various applications (Halim & Ibrahim, 2022).

Scientific Research Applications

Antibacterial and Biofilm Inhibition

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy against various bacterial strains. These compounds have demonstrated significant inhibitory activities against MRSA and VRE bacterial strains, with compound 5e showing the best results, suggesting potential applications in combating resistant bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Enzyme Inhibition

  • Studies on sigma receptor ligands have explored spiro[[2]benzofuran-1,4'-piperidines] and their derivatives for their binding properties. These compounds, particularly those with a cyano group in the spirocycle, show high affinity and selectivity for sigma receptors, indicating potential applications in neurological research and drug development for disorders associated with sigma receptors (Maier & Wünsch, 2002).

Antidepressant Activity

  • The metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans to understand its pharmacokinetics and metabolite profile. This research is critical for developing treatments for insomnia, showcasing the importance of detailed metabolic studies in the development of novel therapeutic agents (Renzulli et al., 2011).

Neurological Disorders

  • In the context of binge eating and compulsive food consumption, research on orexin receptor mechanisms and their antagonists, such as SB-649868, highlights the potential therapeutic applications of such compounds in treating eating disorders and possibly other compulsive behaviors. This research suggests a significant role for orexin receptors in behavioral regulation (Piccoli et al., 2012).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, the future research in this area is promising.

properties

IUPAC Name

(3,6-dimethyl-1-benzofuran-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-12-4-5-16-13(2)19(25-17(16)10-12)20(24)23-8-6-15(7-9-23)11-18-21-14(3)26-22-18/h4-5,10,15H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDTSTWHFZFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)CC4=NOC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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